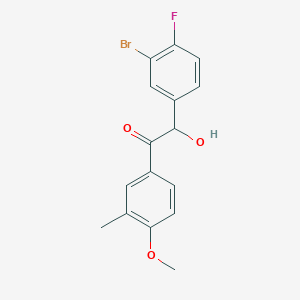

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO3/c1-9-7-10(4-6-14(9)21-2)15(19)16(20)11-3-5-13(18)12(17)8-11/h3-8,16,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIMISQZZHHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(C2=CC(=C(C=C2)F)Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Hydroxy Ketone Formation

The core 2-hydroxy-1-phenyl ethanone structure can be synthesized by an aldol condensation between an appropriately substituted benzaldehyde and an acetophenone derivative, followed by selective hydrolysis or oxidation steps. For example:

- Reacting 3-bromo-4-fluorobenzaldehyde with 4-methoxy-3-methylacetophenone under basic or acidic catalysis can yield the hydroxy ketone after controlled reaction conditions.

- The reaction conditions (temperature, solvent, catalyst) are optimized to favor the formation of the hydroxy ketone rather than dehydration to an α,β-unsaturated ketone.

Experimental Conditions and Optimization

Based on analogous syntheses, the following parameters are crucial in the preparation:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol/water mixtures (e.g., 50% EtOH) | Facilitates solubility and reaction kinetics |

| Catalyst | Lewis acids such as InCl3 (20 mol%) | Enhances reaction rate and selectivity |

| Temperature | 40 °C | Optimal for balancing reaction rate and yield |

| Reaction Time | 20 minutes (ultrasound-assisted) | Ultrasound reduces time compared to conventional |

| Monitoring | Thin Layer Chromatography (TLC) | To determine reaction completion |

| Product Isolation | Crystallization from ethanol | Yields pure compound |

Data Table: Synthesis Optimization Parameters (Adapted from Related Studies)

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | None | 50% EtOH | 40 | 20 | 0 | No reaction without catalyst |

| 2 | 5 | 50% EtOH | 40 | 20 | 85 | Lower catalyst loading |

| 3 | 10 | 50% EtOH | 40 | 20 | 90 | Improved yield |

| 4 | 20 | 50% EtOH | 40 | 20 | 95 | Optimal catalyst loading |

| 5 | 30 | 50% EtOH | 40 | 20 | 94 | No significant improvement |

| 6 | 20 | 99% EtOH | 40 | 20 | 80 | Less effective solvent |

| 7 | 20 | Water | 40 | 20 | 75 | Lower yield |

| 8 | 20 | THF | 40 | 20 | 70 | Lower yield |

Mechanistic Insights

- The reaction likely proceeds via initial formation of a β-keto intermediate through nucleophilic addition of the acetophenone derivative to the aldehyde.

- Lewis acid catalysis activates the carbonyl groups, facilitating nucleophilic attack.

- Ultrasound irradiation enhances molecular collisions and energy transfer, accelerating the reaction.

- Tautomerization stabilizes the hydroxy ketone product.

Research Findings and Notes

- The use of ultrasound-assisted Lewis acid catalysis has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields and purity.

- The choice of solvent and catalyst concentration is critical to optimize yield and selectivity.

- The compound's stability is maintained by storing at 2-8 °C to prevent degradation.

- Purity of 95% is routinely achievable with proper crystallization and purification techniques.

Summary Table of Compound Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrFO3 |

| Molecular Weight | 353.18 g/mol |

| CAS Number | 1407180-79-3 |

| Purity | ≥95% |

| Storage Conditions | 2-8 °C |

| SMILES | COC1=CC=C(C=C1C)C(=O)C(O)C1=CC=C(F)C(Br)=C1 |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DMSO and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone lies in medicinal chemistry. Its structural features suggest potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs.

Case Study: Anticancer Activity

In a study investigating various phenolic compounds, derivatives similar to this compound were shown to inhibit tumor cell proliferation effectively. The presence of bromine and fluorine atoms enhances the lipophilicity and biological activity of the molecule, making it a candidate for further testing as an anticancer agent.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of novel materials, particularly polymers and coatings.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, a series of experiments showed that polymers modified with halogenated phenolic compounds exhibited enhanced fire resistance and durability.

Environmental Applications

Due to its potential reactivity and stability under various conditions, this compound is also being studied for applications in environmental science, particularly in pollutant degradation.

Case Study: Photocatalytic Degradation

Recent studies have explored the use of this compound in photocatalytic systems aimed at degrading organic pollutants in water. The incorporation of this compound into photocatalysts has shown promising results in breaking down harmful substances under UV light exposure.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Halogenated Derivatives

- 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone ([69638-06-8]) (): This compound shares a bromo substituent and a methoxy group but lacks fluorine and methyl groups.

Methoxy/Methyl-Substituted Derivatives

- 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone (Model Compound A) (): Features ethoxy and methoxy groups instead of halogens. The ethoxy group may improve lipophilicity, while the absence of halogens reduces electrophilic character. Synthesis via K₂CO₃ in DMF achieved a 76% yield, suggesting efficient coupling of aromatic ethers .

Hydroxyacetophenone Derivatives

- 2-Hydroxy-1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone (): Contains dual hydroxy and methoxy groups, enhancing hydrogen-bonding capacity and acidity compared to the target compound’s single hydroxy group. This structural difference could impact biological activity or crystallization behavior.

Key Observations :

- Halogenation (bromo) is common in ethanone derivatives, but fluorine’s inclusion (target compound) is rare in the cited evidence, suggesting unique electronic effects.

- Methoxy and methyl groups are frequently paired in aromatic systems (e.g., ), but their combination with halogens (target) is atypical.

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide trends:

- Methoxy vs. Methylthio Groups (): Methylthio (SCH₃) substituents may enhance lipophilicity relative to methoxy (OCH₃) groups, affecting membrane permeability in biological systems.

- Hydroxy Group Positioning: β-Hydroxy groups (as in the target compound) can form intramolecular hydrogen bonds, stabilizing the keto-enol tautomer, whereas α-hydroxy analogs (e.g., ) may exhibit different tautomeric behavior.

Biological Activity

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone, with the CAS number 1407180-79-3, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its role as a ligand in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.18 g/mol. The compound features a complex structure that includes a bromo and fluorine substituent on the phenyl rings, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrFO3 |

| Molecular Weight | 353.183 g/mol |

| CAS Number | 1407180-79-3 |

| LogP | 3.8215 |

| PSA | 46.53 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent studies have highlighted synthetic pathways that yield chalcone derivatives, which are structurally related and exhibit diverse biological activities, including anti-cancer properties .

Antiproliferative Effects

Research indicates that derivatives of chalcones, including those similar to 2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone, possess significant antiproliferative properties against various cancer cell lines. These compounds often act by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. For instance, it has been suggested that compounds with similar structures may interact with the hypoxia-inducible factor (HIF) pathway by inhibiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which plays a crucial role in oxygen sensing and cellular response to hypoxia .

Case Studies

- Inhibition of HIF Pathway : A study demonstrated that certain chalcone derivatives could significantly reduce HIF-1α levels in hypoxic conditions, suggesting their potential as therapeutic agents for diseases characterized by hypoxia, such as cancer .

- Antimicrobial Activity : Another investigation into related compounds revealed notable antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against various pathogens .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone, considering regioselectivity challenges?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or hydroxylation of pre-functionalized acetophenone derivatives. The bromo and fluoro substituents on the phenyl ring require careful control to avoid undesired side reactions. For example, using a brominated 4-fluorophenyl precursor with a protected hydroxyl group can enhance regioselectivity. Subsequent deprotection under mild acidic conditions (e.g., HCl/MeOH) yields the target compound. Substituent effects, such as the electron-withdrawing nature of bromine and fluorine, must be accounted for during acylation steps to prevent over-reactivity .

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Focus on characteristic signals:

- The hydroxyl proton (δ ~5.5–6.5 ppm, broad singlet) and its coupling with adjacent protons.

- Methoxy group (δ ~3.8–4.0 ppm) and methyl substituent (δ ~2.2–2.5 ppm).

- Aromatic protons split by fluorine (19F coupling, J ~8–12 Hz) .

- IR: Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹.

- HRMS: Validate molecular ion [M+H]+ with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine the absolute configuration of the hydroxyl group and spatial arrangement of substituents. Key steps:

- Data Collection: High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Refinement: Apply anisotropic displacement parameters for heavy atoms (Br, F).

- ORTEP Visualization: Generate 50% probability ellipsoids to assess bond angles and torsion angles (e.g., C–C–O–C for methoxy group) .

Example SHELXL Refinement Table:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.035 |

| wR2 (all data) | 0.092 |

| Flack Parameter | 0.02(3) |

| CCDC Deposit | Pending |

Q. How can computational methods (DFT, MD) predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient bromo-fluorophenyl ring may act as an electrophilic center.

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or methanol) to assess conformational stability of the hydroxyl group.

- Thermogravimetric Analysis (TGA): Validate computational stability predictions experimentally by monitoring decomposition temperatures .

Q. How should researchers address discrepancies in spectroscopic data caused by dynamic effects (e.g., keto-enol tautomerism)?

Methodological Answer:

- Variable Temperature NMR: Conduct experiments at 25°C to 100°C to observe tautomeric equilibrium shifts. For example, enol-form stabilization at higher temperatures may resolve split signals.

- Deuterium Exchange: Treat the compound with D2O to identify exchangeable protons (e.g., hydroxyl group).

- Control Experiments: Compare with analogs lacking the hydroxyl group to isolate tautomerism effects .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., unexpected byproducts during synthesis) be systematically investigated?

Methodological Answer:

- LC-MS Tracking: Monitor reaction intermediates in real-time to identify branching pathways.

- Isolation and Characterization: Purify byproducts via column chromatography and characterize using SCXRD or NOESY to confirm structures.

- Mechanistic Probes: Use isotopic labeling (e.g., 18O in hydroxyl group) to trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.